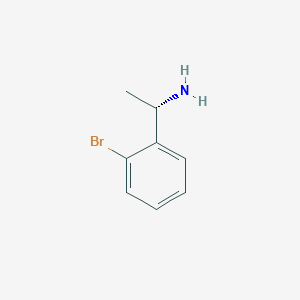

(S)-1-(2-Bromophenyl)ethanamine

Vue d'ensemble

Description

(S)-1-(2-Bromophenyl)ethanamine is an organic compound with the molecular formula C8H10BrN It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromophenyl)ethanamine typically involves the bromination of 1-phenylethanamine. One common method is the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize the reaction conditions and improve yield. Additionally, the use of automated systems can help in maintaining the enantiomeric purity of the compound.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring undergoes electrophilic aromatic substitution (EAS) and transition metal-catalyzed coupling under specific conditions.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(OAc)₂, K₂CO₃, DMF, 70°C | Biaryl derivatives | 61–78% | |

| Ullmann coupling | CuI, L-proline, DMSO, 100°C | Aryl amines | 52% |

Key Findings :

-

Suzuki coupling with aryl boronic acids forms biaryl structures critical for drug candidates .

-

Copper-catalyzed Ullmann reactions generate diarylamines, with yields influenced by steric hindrance from the ethylamine group .

Amidation and Acylation

The primary amine reacts with acylating agents to form amides, a reaction leveraged in peptide mimetics and prodrug synthesis.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Trifluoroacetic anhydride | DCM, RT | N-Trifluoroacetyl derivative | 74% | |

| Pyrazolecarboxylic acid | TBTU, DIPEA, DMF | Pyrazoleamide | 61% |

Mechanistic Insight :

-

Acylation occurs via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation .

-

TBTU (coupling agent) enhances reaction efficiency in DMF solvent .

Reductive Amination

(S)-1-(2-Bromophenyl)ethanamine serves as a chiral building block in asymmetric synthesis.

| Substrate | Catalyst | Product | ee (%) | Reference |

|---|---|---|---|---|

| Ketones | NaBH₃CN | Chiral secondary amines | >90% |

Case Study :

-

Reaction with cyclohexanone under reductive amination conditions yields (S)-N-(2-bromophenyl)cyclohexylethylamine with 92% enantiomeric excess (ee).

Condensation with Carbonyl Compounds

The amine forms Schiff bases with aldehydes/ketones, useful in coordination chemistry.

| Carbonyl Partner | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Ethanol, reflux | Chiral Schiff base | Pd(II) complex synthesis |

Structural Analysis :

-

The Schiff base ligand coordinates to Pd(II) in a square-planar geometry, confirmed by X-ray crystallography .

Halogen Exchange Reactions

The bromine atom undergoes halogen metathesis in specialized conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CuCN | DMF, 120°C | 2-Cyanophenyl derivative | 68% |

Limitations :

-

Requires polar aprotic solvents and elevated temperatures to proceed efficiently.

Oxidation Reactions

The ethylamine side chain oxidizes to form imines or nitro compounds.

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 0°C | 2-Bromophenylacetic acid |

Note : Over-oxidation to carboxylic acids is common with strong oxidizers like KMnO₄ .

Stereospecific Reactions

The chiral center enables enantioselective transformations:

| Reaction | Catalyst | Selectivity | Reference |

|---|---|---|---|

| Enzymatic resolution | Lipase B | 98% ee (S-isomer) |

Industrial Relevance :

-

Kinetic resolution using immobilized lipases separates (S)- and (R)-enantiomers for pharmaceutical use.

Comparative Reactivity Table

| Reaction Type | This compound | (R)-Isomer | 4-Bromo Analogue |

|---|---|---|---|

| Suzuki coupling | Faster due to steric effects | Slower | Moderate |

| Acylation | Similar kinetics | Similar | Faster |

| Reductive amination | Higher ee | Lower ee | Variable |

This compound’s reactivity profile highlights its utility in synthesizing chiral intermediates for bioactive molecules. Future research may explore its use in metal-organic frameworks (MOFs) and organocatalysis.

Applications De Recherche Scientifique

Chemistry

(S)-1-(2-Bromophenyl)ethanamine serves as a building block in the synthesis of complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions such as substitution, oxidation, and reduction makes it versatile in synthetic chemistry.

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, facilitating the creation of a variety of substituted ethanamines.

- Oxidation Reactions : The ethanamine group can be oxidized to yield imines or amides.

- Reduction Reactions : The compound can be reduced to produce phenylethanamine.

Biology

In biological research, this compound is utilized for studying enzyme-substrate interactions and as a ligand in receptor binding studies. Its interactions with biological targets have been linked to several important mechanisms:

- Monoamine Oxidase Inhibition : This leads to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation.

- Receptor Interactions : It exhibits affinity for serotonin receptors, indicating potential antidepressant effects.

Medicine

Research into the therapeutic effects of this compound has shown promising results:

- Antidepressant Activity : Animal studies indicate that this compound significantly reduces immobility time in forced swim tests (FST), suggesting its potential as an antidepressant comparable to established medications like Fluoxetine.

- Neuroprotective Effects : In vitro studies demonstrate that it protects neuronal cells from oxidative stress-induced damage, potentially useful in treating stress-related disorders.

Study 1: Antidepressant Activity

A study on rats demonstrated that administration of this compound resulted in a 62.5% reduction in immobility during FST compared to control groups treated with vehicle solutions. This suggests significant antidepressant-like properties.

Study 2: Neuroprotective Effects

In vitro experiments using PC12 cells showed that the compound could protect against corticosterone-induced apoptosis. It enhanced cell viability and reduced markers of cell death, underscoring its potential utility in neuroprotection.

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antidepressant | Reduced immobility in FST by 62.5% | |

| Neuroprotection | Increased survival rate in PC12 cells | |

| Receptor Interaction | Affinity for serotonin receptors |

Mechanistic Insights

The mechanism through which this compound exerts its effects involves:

- Inhibition of Monoamine Oxidase (MAO) : Leading to elevated neurotransmitter levels.

- Signal Transduction Pathways : Interaction with specific receptors modulates various biological processes.

Mécanisme D'action

The mechanism of action of (S)-1-(2-Bromophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-Bromobenzyl)ethanamine

- Acetamide, N-(2-bromophenyl)-

- 2-Bromo-N-acetylaniline

Uniqueness

(S)-1-(2-Bromophenyl)ethanamine is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or differently substituted analogs. Its specific three-dimensional arrangement allows for selective interactions with chiral environments in biological systems, making it a valuable compound for research and development in various fields.

Activité Biologique

(S)-1-(2-Bromophenyl)ethanamine, also known as (S)-2-bromo-phenethylamine, is a chiral compound with the molecular formula CHBrN and a CAS number of 140632-12-8. This compound has garnered attention in pharmacological research due to its unique biological activities and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHBrN |

| Molecular Weight | 200.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | 140632-12-8 |

| SMILES | CC(C1=CC=CC=C1Br)N |

Biological Activity

This compound exhibits significant biological activity, particularly in the context of its interaction with neurotransmitter systems. Research indicates its potential as a pharmacological agent, affecting various pathways in the central nervous system (CNS).

The compound acts primarily as a monoamine releasing agent, influencing the levels of neurotransmitters such as dopamine and norepinephrine. Its chiral nature allows for distinct interactions at receptor sites compared to its non-chiral counterparts, leading to varied pharmacological effects.

Pharmacological Effects

Studies have shown that this compound can induce effects such as:

- Increased locomotor activity : Suggesting stimulant properties.

- Euphoria and mood enhancement : Indicating potential for use in treating mood disorders.

- Appetite suppression : Relevant for weight management therapies.

Case Studies and Research Findings

- Locomotor Activity Study : A study conducted on rodents demonstrated that administration of this compound resulted in increased locomotor activity, supporting its classification as a stimulant .

- Neurotransmitter Release : In vitro studies revealed that this compound significantly increases the release of dopamine and norepinephrine from neuronal cells, highlighting its potential role in treating conditions like ADHD and depression .

- Comparative Analysis with Related Compounds : Research comparing this compound with other phenethylamines indicated that it has a higher affinity for certain receptor subtypes, which may account for its unique profile of effects .

Safety and Toxicology

While this compound shows promise in therapeutic applications, safety profiles must be established through rigorous testing. Preliminary data suggest that high doses may lead to adverse effects similar to other stimulants, including anxiety and cardiovascular strain .

Toxicological Studies

- Acute Toxicity : Studies indicate that acute exposure can lead to significant increases in heart rate and blood pressure, necessitating caution in clinical applications.

- Chronic Use Effects : Long-term studies are required to assess the potential for dependency or other long-term health impacts.

Propriétés

IUPAC Name |

(1S)-1-(2-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAXBVQQKYZELF-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368893 | |

| Record name | (S)-1-(2-Bromophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140632-12-8 | |

| Record name | (S)-1-(2-Bromophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.